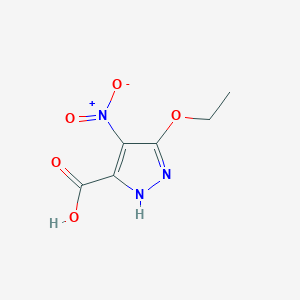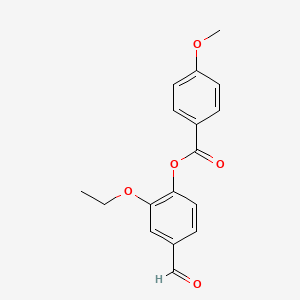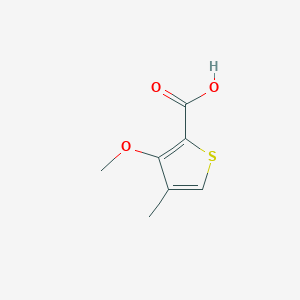![molecular formula C20H18F2N2O2S2 B2408934 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705353-20-3](/img/structure/B2408934.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule with notable potential in various fields of research, particularly in chemistry, biology, and medicine. This compound features a benzo[d]oxazole moiety linked via a thioether bridge to a thiazepane ring substituted with a difluorophenyl group, making it an intriguing subject for synthetic and medicinal chemists.
Applications De Recherche Scientifique
Chemistry
Catalysis: This compound can be used as a ligand in transition metal-catalyzed reactions due to its thioether functionality.
Material Science:
Biology and Medicine
Drug Discovery: The unique structural features of this compound make it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Bioorganic Chemistry: Used as a probe to study enzyme-substrate interactions due to its reactivity and stability.
Industry
Pharmaceutical Industry: Potential use in the synthesis of pharmacologically active compounds.
Agrochemical Industry: Could be explored for developing new pesticides or herbicides.
Mécanisme D'action
Target of Action
Benzoxazole derivatives have been known to exhibit significant antibacterial and antifungal activities .
Mode of Action
It is synthesized from the reaction of 2-aminophenol in methanol and added carbon disulfide to obtain benzo[d]oxazole-2-thiol . This compound then reacts with 4-chlorobenzoic acid to form 4-(benzo[d]oxazol-2-ylthio)benzoic acid .
Biochemical Pathways
Benzoxazole derivatives have been known to interfere with the biochemical pathways of various bacteria and fungi, leading to their antimicrobial activity .
Result of Action
The compound has shown considerable antibacterial and antifungal activity. Four synthesized derivatives of the compound were tested for their antimicrobial activity against S. aureus and Pseudomonas aeruginosa, and antifungal activities against Aspergillus niger and Candida albicans . The results were compared to those of the common medications Amphotericin B and Ciprofloxacin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic synthesis techniques:
Formation of the Benzo[d]oxazole Ring: The starting material could be a substituted aniline, which undergoes cyclization with a suitable reagent such as chloroacetic acid under acidic conditions to form the benzo[d]oxazole core.
Thioether Linkage Formation: The benzo[d]oxazole ring is then reacted with a thiol derivative to form the thioether bridge, often utilizing nucleophilic substitution reactions with alkyl halides.
Thiazepane Ring Construction: The thiazepane ring can be synthesized through a series of cyclization reactions, typically involving the use of 1,4-dibromobutane and thiourea followed by cyclization with difluorobenzene derivatives under basic conditions.
Industrial Production Methods
On an industrial scale, the synthesis might involve:
Optimization of reaction conditions: to maximize yield and minimize impurities.
Use of flow chemistry techniques: to enhance the efficiency and scalability of the synthesis process.
Implementation of catalytic processes: to reduce reaction times and costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, often targeting the carbonyl group.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, replacing fluorine atoms with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, secondary amines.
Substitution Products: Various nucleophile-substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzo[d]oxazol-2-ylthio)-1-(4-phenylthiazol-2-yl)ethanone
2-(Benzo[d]oxazol-2-ylthio)-1-(6-methyl-1,4-thiazepan-4-yl)ethanone
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(4-chlorophenyl)-1,4-thiazepan-4-yl)ethanone
Uniqueness
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone stands out due to the presence of the difluorophenyl group on the thiazepane ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The incorporation of fluorine atoms is known to enhance metabolic stability and membrane permeability, making this compound particularly valuable in medicinal chemistry.
And there you have it! Whether you're delving into synthesis, exploring reactions, or uncovering applications, this compound is fascinating. Where will your research take you next?
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2S2/c21-13-5-6-15(22)14(11-13)18-7-8-24(9-10-27-18)19(25)12-28-20-23-16-3-1-2-4-17(16)26-20/h1-6,11,18H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHUNPUZHYSPGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)


![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)
![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)


![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2408864.png)

![ethyl 4-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)piperazine-1-carboxylate](/img/structure/B2408868.png)
![3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one](/img/structure/B2408872.png)

